N4,3'-O-Dibenzoyl-2'-deoxycytidine N4,3'-O-Dibenzoyl-2'-deoxycytidine
Brand Name: Vulcanchem
CAS No.: 51549-49-6
VCID: VC2401397
InChI: InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1
SMILES: C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4
Molecular Formula: C23H21N3O6
Molecular Weight: 435.4 g/mol

N4,3'-O-Dibenzoyl-2'-deoxycytidine

CAS No.: 51549-49-6

Cat. No.: VC2401397

Molecular Formula: C23H21N3O6

Molecular Weight: 435.4 g/mol

* For research use only. Not for human or veterinary use.

N4,3'-O-Dibenzoyl-2'-deoxycytidine - 51549-49-6

Specification

CAS No. 51549-49-6
Molecular Formula C23H21N3O6
Molecular Weight 435.4 g/mol
IUPAC Name [(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
Standard InChI InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1
Standard InChI Key FRCSORXRCWKCJL-NLWGTHIKSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4
SMILES C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4
Canonical SMILES C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator